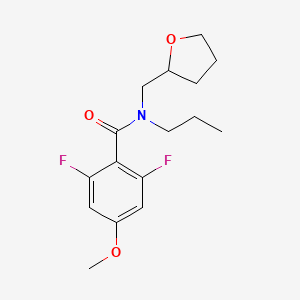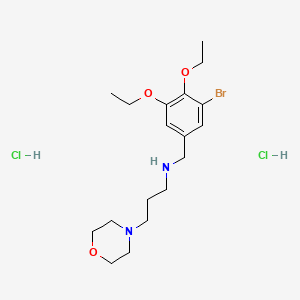![molecular formula C16H14ClNO3 B5299418 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5299418.png)
3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate, also known as CPAA, is a chemical compound that has gained attention in the scientific community for its potential biological and medicinal properties. CPAA is a member of the phenylacetate family and has been synthesized to investigate its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. This compound has also been shown to inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target disease and the concentration of the compound used. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, resulting in the inhibition of tumor growth. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential as a neuroprotective agent in Alzheimer's disease by inhibiting the formation of amyloid-beta plaques.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate in lab experiments is its potential as a drug candidate for various diseases. This compound has been shown to have promising biological and medicinal properties, making it a potential candidate for drug development. However, one limitation of using this compound is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the research of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate. One direction is to investigate the potential of this compound as a drug candidate for other diseases such as diabetes and cardiovascular disease. Another direction is to investigate the safety and efficacy of this compound in humans. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate involves the reaction of 4-chloroacetophenone with 2-aminobenzoic acid in the presence of acetic anhydride and a catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of this compound. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been investigated for its potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and inflammation. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential as a neuroprotective agent in Alzheimer's disease by inhibiting the formation of amyloid-beta plaques.
properties
IUPAC Name |
[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-15-4-2-3-14(10-15)18-16(20)9-12-5-7-13(17)8-6-12/h2-8,10H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKJNSPKRWTMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![2-isobutyl-6-[(2-methylpyridin-3-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5299349.png)
![5-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5299356.png)





![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5299394.png)
![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-N-propylaniline](/img/structure/B5299396.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5299409.png)
![({4-[(1-isopropyl-1H-imidazol-2-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5299411.png)
![1-methyl-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B5299426.png)
![N~3~-methyl-N~3~-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}-beta-alaninamide](/img/structure/B5299433.png)